(5-Hydroxypyridin-3-yl)boronic acid
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Overview
Description
(5-Hydroxypyridin-3-yl)boronic acid is an organoboron compound featuring a boronic acid group attached to a hydroxypyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxypyridin-3-yl)boronic acid typically involves the borylation of 5-hydroxypyridine. One common method is the halogen-metal exchange followed by borylation. For instance, 5-bromopyridine can undergo a halogen-metal exchange with an organolithium reagent, followed by reaction with a boron source such as trimethyl borate or boron tribromide .
Industrial Production Methods: Industrial production methods often scale up the laboratory procedures, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors to enhance reaction efficiency and control. The choice of solvents, temperature, and catalysts are crucial factors in optimizing the industrial synthesis of this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups using reagents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, aryl or vinyl halides, bases like potassium carbonate.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry: (5-Hydroxypyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its boronic acid group can interact with biological targets, making it useful in the design of enzyme inhibitors and receptor modulators .
Industry: In the materials science industry, this compound is used in the development of advanced materials, including polymers and sensors. Its ability to form stable complexes with diols and other functional groups makes it valuable in creating responsive materials.
Mechanism of Action
The mechanism by which (5-Hydroxypyridin-3-yl)boronic acid exerts its effects often involves the interaction of its boronic acid group with biological molecules. For example, in enzyme inhibition, the boronic acid can form reversible covalent bonds with active site serine residues, effectively blocking the enzyme’s activity. This interaction is crucial in the design of protease inhibitors and other therapeutic agents.
Comparison with Similar Compounds
- (4-Hydroxypyridin-3-yl)boronic acid
- (6-Hydroxypyridin-3-yl)boronic acid
- (5-Methoxypyridin-3-yl)boronic acid
Comparison: (5-Hydroxypyridin-3-yl)boronic acid is unique due to the position of the hydroxyl group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may offer different binding affinities and selectivities in biological systems, making it a valuable compound for specific applications in drug design and material science.
Properties
IUPAC Name |
(5-hydroxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIJJCLRXUCETJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718331 |
Source
|
Record name | (5-Hydroxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208308-11-5 |
Source
|
Record name | (5-Hydroxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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